molecular formula C14H18ClN3O3 B1438414 tert-Butyl 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethylcarbamate CAS No. 1144509-75-0

tert-Butyl 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethylcarbamate

Cat. No. B1438414
M. Wt: 311.76 g/mol
InChI Key: LAVDURSDKRVJFL-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethylcarbamate” is a chemical compound with the molecular formula C18H24ClN3O4 . It has a molecular weight of 381.86 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H24ClN3O4/c1-12(23)7-9-22(10-8-20-17(24)26-18(2,3)4)16-21-14-11-13(19)5-6-15(14)25-16/h5-6,11H,7-10H2,1-4H3,(H,20,24) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Tautomerism and Molecular Structure

The compound tert-butyl 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethylcarbamate is structurally related to compounds exhibiting interesting tautomerism behaviors. In a study, its structural analog was confirmed via X-ray diffraction to exist as an enol-imine tautomer in both solid state and solution, a form preferred due to its higher aromatic character compared to the keto-amine form. The study emphasized the influence of aromaticity on the structural preference of related compounds (Gómez et al., 2013).

Synthesis and Chemical Properties

In another study, the synthesis of tert-butyl 2-(isobutylamino)ethylcarbamate was detailed, leading to a compound with notable intramolecular hydrogen bond interactions. This study could provide insights into the synthesis and molecular interactions of similar carbamate compounds (Bai & Wang, 2014).

Medicinal Chemistry and Drug Development

Role in Biologically Active Compounds

Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is highlighted as an essential intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), indicating the potential importance of tert-butyl carbamate derivatives in drug development and medicinal chemistry (Zhao et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is swallowed or comes into contact with skin or eyes .

properties

IUPAC Name

tert-butyl N-[2-[(5-chloro-1,3-benzoxazol-2-yl)amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c1-14(2,3)21-13(19)17-7-6-16-12-18-10-8-9(15)4-5-11(10)20-12/h4-5,8H,6-7H2,1-3H3,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVDURSDKRVJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=NC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Rattanangkool, M Sukwattanasinitt… - The Journal of …, 2017 - ACS Publications
The direct amination reaction of heterocyclic thiols has been developed in the presence of the nonhazardous photocatalyst Rose Bengal under irradiation of visible light. The reaction …
Number of citations: 25 pubs.acs.org

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